molecular formula C14H18N2O2 B14010281 1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester CAS No. 5439-83-8

1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester

Cat. No.: B14010281
CAS No.: 5439-83-8
M. Wt: 246.30 g/mol
InChI Key: XCLWRWMGOGPGDS-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that play a crucial role in various biological processes and are found in many natural products and pharmaceuticals . This particular compound is characterized by the presence of an indole core with a carboxylic acid esterified with an ethyl group and a dimethylamino methyl substituent at the 3-position.

Preparation Methods

The synthesis of 1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core

Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These methods may include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis .

Chemical Reactions Analysis

1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with active site residues, thereby affecting biochemical pathways . The dimethylamino methyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1H-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

5439-83-8

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

ethyl 3-[(dimethylamino)methyl]-1H-indole-2-carboxylate

InChI

InChI=1S/C14H18N2O2/c1-4-18-14(17)13-11(9-16(2)3)10-7-5-6-8-12(10)15-13/h5-8,15H,4,9H2,1-3H3

InChI Key

XCLWRWMGOGPGDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)CN(C)C

Origin of Product

United States

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